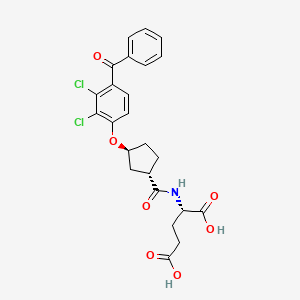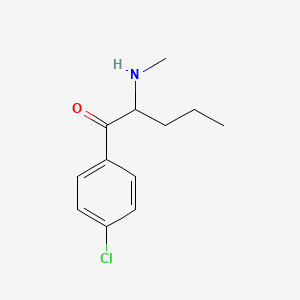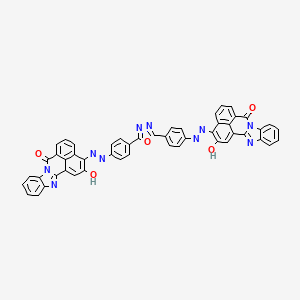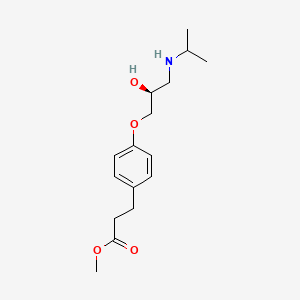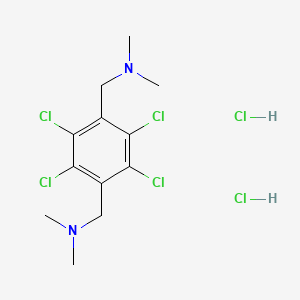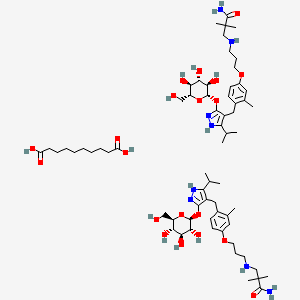
Mizagliflozin sebacate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mizagliflozin sebacate is a novel compound that functions as a selective inhibitor of sodium-glucose cotransporter 1 (SGLT1). It has been investigated for its potential therapeutic applications, particularly in the treatment of conditions such as chronic constipation and vascular cognitive impairment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mizagliflozin sebacate involves several steps, starting with the preparation of the core mizagliflozin structure. This is typically achieved through a series of organic reactions, including nucleophilic substitution and esterification. The sebacate ester is then introduced to enhance the compound’s pharmacokinetic properties .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Mizagliflozin sebacate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the mizagliflozin core.
Reduction: This reaction can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying SGLT1 inhibition and its effects on glucose transport.
Medicine: It has been investigated for treating chronic constipation by increasing luminal glucose and water.
Industry: Its unique properties make it a candidate for developing new therapeutic agents targeting glucose transport pathways
Mechanism of Action
Mizagliflozin sebacate exerts its effects by selectively inhibiting SGLT1, a protein responsible for glucose transport in the intestine and other tissues. By blocking SGLT1, it reduces glucose absorption, which can have therapeutic benefits in conditions like chronic constipation and vascular cognitive impairment. The inhibition of SGLT1 also affects various molecular pathways, including those involved in glucose metabolism and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Phlorizin: A non-selective SGLT inhibitor that affects both SGLT1 and SGLT2.
Canagliflozin: A selective SGLT2 inhibitor used primarily for treating type 2 diabetes.
Sotagliflozin: A dual SGLT1/2 inhibitor with applications in diabetes management.
Uniqueness
Mizagliflozin sebacate is unique due to its high selectivity for SGLT1, which allows it to target specific glucose transport pathways without affecting SGLT2. This selectivity reduces the risk of side effects associated with non-selective inhibitors and makes it a promising candidate for treating conditions like chronic constipation and vascular cognitive impairment .
Properties
CAS No. |
1169392-27-1 |
|---|---|
Molecular Formula |
C66H106N8O20 |
Molecular Weight |
1331.6 g/mol |
IUPAC Name |
decanedioic acid;2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide |
InChI |
InChI=1S/2C28H44N4O8.C10H18O4/c2*1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h2*7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32);1-8H2,(H,11,12)(H,13,14)/t2*20-,22-,23+,24-,26+;/m11./s1 |
InChI Key |
DBOBAIHRZONIPT-GHCHSQRSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C.CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C.C(CCCCC(=O)O)CCCC(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C.CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C.C(CCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


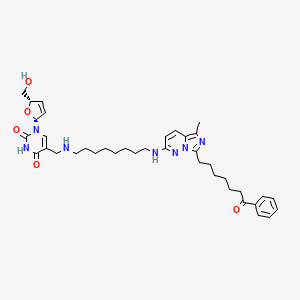
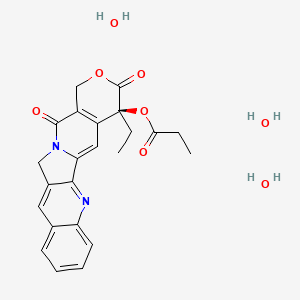
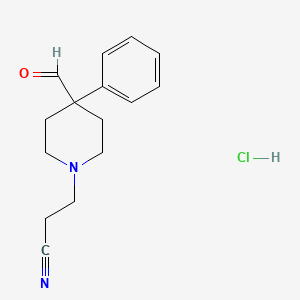
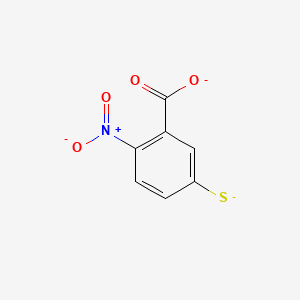
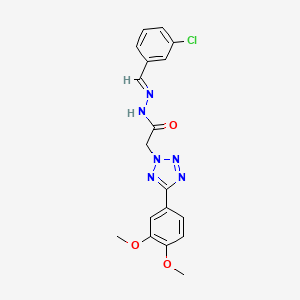
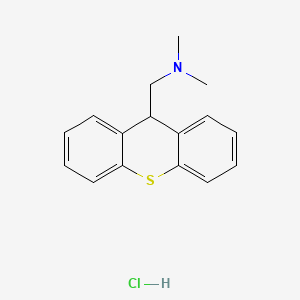
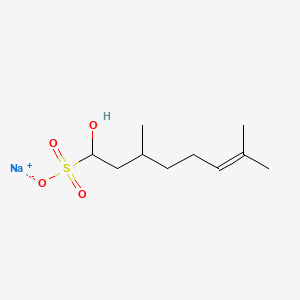
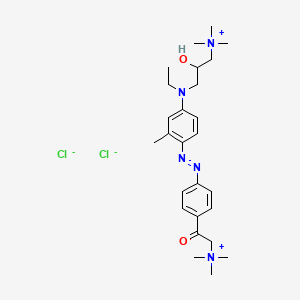
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
